L-Serine can be derived from dietary sources or synthesized endogenously through several metabolic pathways, including the phosphorylated pathway that begins with 3-phosphoglycerate. The classification of L-serine as a non-essential amino acid indicates that while it is vital for health, the body can produce it without dietary intake. L-Serine (1-13C) is widely used in scientific research due to its isotopic labeling, which enhances detection in various analytical techniques.
L-Serine (1-13C) can be synthesized through various methods:
The molecular formula of L-serine (1-13C) is C₃H₇N₁O₃, with a molecular weight of approximately 107.08 g/mol. The structure features:
The incorporation of carbon-13 at the first carbon position allows for enhanced NMR spectroscopy signals, facilitating detailed studies on protein interactions and metabolic pathways .
L-serine participates in several biochemical reactions:
These reactions highlight its versatility as a substrate in various metabolic pathways.
L-serine's mechanism of action primarily revolves around its role as a building block for proteins and neurotransmitters. In the brain, it serves as a precursor for D-serine, which acts as a co-agonist at NMDA receptors involved in synaptic plasticity and memory formation. The conversion of L-serine to D-serine occurs via racemization catalyzed by serine racemase .
Additionally, L-serine participates in one-carbon metabolism, contributing to the synthesis of nucleotides and other essential biomolecules.
L-serine (1-13C) exhibits several notable physical and chemical properties:
These properties make L-serine suitable for various laboratory applications, particularly in biochemistry and molecular biology research.
L-serine (1-13C) has diverse applications in scientific research:
Microbial systems—particularly Escherichia coli and Corynebacterium glutamicum—dominate industrial L-serine (1-¹³C) production due to well-characterized genetics and high flux through the phosphorylated pathway (3-phosphoglycerate → 3-phosphoserine → L-serine). Optimizing ¹³C incorporation requires engineering both carbon fixation and pathway kinetics. Key strategies include:
Table 1: Metabolic Engineering Targets for Enhanced L-Serine (1-¹³C) Production in Microbial Systems
Organism | Genetic Modification | L-Serine Titer (g/L) | Isotopic Purity (1-¹³C) | Reference |
---|---|---|---|---|
E. coli W3110 | ΔsdaA ΔglyA; serAᶠʳ serB serC | 35.0 | >95% | [10] |
C. glutamicum | Pₛₑᵣₐ-dap-e11; Pₛₑᵣ𝒸-dap-e11 | 62.23 | 97% | [6] |
E. coli K-12 | ΔtdcG ΔsdaA ΔsdaB; serAᶠʳ | 11.7 | 93% | [3] |
Bayesian optimization of fermentation parameters (e.g., C/N ratio, dissolved oxygen) further increased titers by 13.8% in C. glutamicum by minimizing metabolic byproducts that dilute ¹³C enrichment [6]. Transcriptome analysis in E. coli revealed that C/N ratios >5 upregulated gadA/gadB (glutamate decarboxylase), diverting carbon from serine biosynthesis and necessitating precise nutrient control [7].
Positional specificity in L-serine (1-¹³C) synthesis demands chemical or enzymatic methods to ensure ¹³C exclusivity at C1, avoiding isotopic scrambling:
Table 2: Position-Specific Labeling Methods for L-Serine (1-¹³C)
Method | Starting Material | Key Catalyst | Isotopic Purity | Yield | Limitations |
---|---|---|---|---|---|
Asymmetric Strecker | [¹³C]-KCN | Chiral salen-Al(III) complex | 99.9% | 28% | Low yield, racemization |
SHMT condensation | [¹³C]-HCHO + Glycine | Immobilized SHMT | 95% | 70% | Equilibrium limitations |
Whole-cell transamination | [3-¹³C]-Serine | SerB/SerC enzymes | 99.3% | 85% | Substrate cost |
Fermentation | [1-¹³C]-Glucose | Engineered C. glutamicum | 97% | 62 g/L | Downstream purification |
Kinetic isotope effects (KIEs) critically influence enzymatic labeling efficiency. For serine palmitoyltransferase (SPT), [2,3,3-²H]-L-serine exhibits a KIE of 3.2 in bacterial SPT due to α-proton abstraction as the rate-limiting step. Human SPT, however, shows no KIE, indicating mechanistic differences that affect ¹³C tracer designs [5].
L-Serine (1-¹³C) enables precise MFA by introducing a ¹³C "tag" at C1, which is retained during C3→C2 transfer to glycine or lost during decarboxylation to ethanolamine. Key applications include:
Table 3: ¹³C-MFA Applications of L-Serine (1-¹³C) in Metabolic Pathways
Pathway | Key Reaction | Measurable Product | Analytical Tool | Biological Insight |
---|---|---|---|---|
Serine→Glycine flux | SHMT catalysis | [2-¹³C]-Glycine | GC-MS | 3× higher flux in hepatoma vs. hepatocytes |
TCA cycle anaplerosis | Serine → Pyruvate → Oxaloacetate | [1-¹³C]-Glutamate | ¹³C-NMR | Pyruvate carboxylase dominance in hypoxic tumors |
Sphingolipid synthesis | SPT condensation | [1-¹³C]-Dihydrosphingosine | LC-MS/MS | 40% flux increase in ORMDL3 KO cells |
Glutathione synthesis | γ-Glutamylcysteine synthase | [1-¹³C]-Glutathione | HPLC-MS | 2.5× higher flux in SER3-overexpressing yeast |
Deep ¹³C labeling in HCT116 cells cultured with [U-¹³C]-glucose and L-serine (1-¹³C) identified unexpected metabolites like ribonate (C₅H₁₀O₆), demonstrating de novo pentose acid synthesis [2]. Position-Specific Enrichment Ratio Matrix (PSERM) scoring improves flux quantitation by correcting for natural abundance ¹³C and isotope scattering [9].
Concluding Remarks
L-Serine (1-¹³C) remains indispensable for dissecting metabolic networks with positional specificity. Advances in microbial engineering have enabled high-yield production with minimal isotopic dilution, while enzymatic and chemical methods ensure precise C1 labeling. Its applications in ¹³C-MFA continue to uncover metabolic dependencies in disease and biotechnology. Future work should address isotopic scrambling in in vivo systems and expand dynamic flux modeling for serine-derived pathways.
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